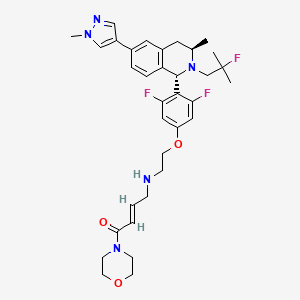

ER degrader 2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C34H42F3N5O3 |

|---|---|

Molecular Weight |

625.7 g/mol |

IUPAC Name |

(E)-4-[2-[3,5-difluoro-4-[(1S,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-6-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-1-yl]phenoxy]ethylamino]-1-morpholin-4-ylbut-2-en-1-one |

InChI |

InChI=1S/C34H42F3N5O3/c1-23-16-25-17-24(26-20-39-40(4)21-26)7-8-28(25)33(42(23)22-34(2,3)37)32-29(35)18-27(19-30(32)36)45-13-10-38-9-5-6-31(43)41-11-14-44-15-12-41/h5-8,17-21,23,33,38H,9-16,22H2,1-4H3/b6-5+/t23-,33+/m1/s1 |

InChI Key |

JNJPPEULZACPIQ-AHNIENEASA-N |

Isomeric SMILES |

C[C@@H]1CC2=C(C=CC(=C2)C3=CN(N=C3)C)[C@H](N1CC(C)(C)F)C4=C(C=C(C=C4F)OCCNC/C=C/C(=O)N5CCOCC5)F |

Canonical SMILES |

CC1CC2=C(C=CC(=C2)C3=CN(N=C3)C)C(N1CC(C)(C)F)C4=C(C=C(C=C4F)OCCNCC=CC(=O)N5CCOCC5)F |

Origin of Product |

United States |

Foundational & Exploratory

Vepdegestrant (ARV-471): A Technical Guide to its Mechanism of Action as a Proteolysis-Targeting Chimera (PROTAC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vepdegestrant (ARV-471) is a pioneering oral Proteolysis-Targeting Chimera (PROTAC) designed to selectively target and degrade the estrogen receptor (ER), a key driver in the majority of breast cancers. This document provides a comprehensive technical overview of vepdegestrant's mechanism of action, supported by a compilation of preclinical and clinical data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.

Introduction: The PROTAC Approach to Targeting the Estrogen Receptor

Estrogen receptor-positive (ER+) breast cancer accounts for approximately 80% of all breast cancer cases.[1] Traditional endocrine therapies, such as selective estrogen receptor modulators (SERMs) and selective estrogen receptor degraders (SERDs), function by competitively antagonizing or downregulating the ER. However, acquired resistance, often driven by mutations in the ESR1 gene, remains a significant clinical challenge.

PROTACs represent a novel therapeutic modality that overcomes the limitations of traditional inhibitors.[2] These heterobifunctional molecules are engineered with two distinct domains: one that binds to a target protein (in this case, ER) and another that recruits an E3 ubiquitin ligase.[3] This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the cell's native protein disposal machinery, the proteasome.[3][4]

Vepdegestrant is a potent and orally bioavailable PROTAC that specifically hijacks the Cereblon (CRBN) E3 ligase to induce the degradation of the ER. This catalytic mechanism of action allows for the removal of the ER protein, offering the potential for a more profound and sustained pathway inhibition compared to traditional occupancy-based drugs.

Core Mechanism of Action: Orchestrated Degradation of the Estrogen Receptor

The primary mechanism of action of vepdegestrant involves a series of orchestrated molecular events leading to the selective degradation of the estrogen receptor.

-

Ternary Complex Formation: Vepdegestrant, with its distinct ER-binding and CRBN-binding moieties, acts as a molecular bridge, inducing the formation of a ternary complex between the estrogen receptor and the CRBN E3 ligase.

-

Ubiquitination: The recruitment of the CRBN E3 ligase to the ER initiates the transfer of ubiquitin molecules to the receptor, tagging it for proteasomal degradation.

-

Proteasomal Degradation: The poly-ubiquitinated estrogen receptor is then recognized and degraded by the 26S proteasome, effectively eliminating the protein from the cell.

-

Catalytic Cycle: Following the degradation of the ER, vepdegestrant is released and can engage another ER protein, initiating a new cycle of degradation. This catalytic nature allows for sustained biological activity at low drug concentrations.

Quantitative Preclinical Data

Vepdegestrant has demonstrated potent and superior ER degradation and anti-tumor activity in numerous preclinical models compared to the standard-of-care SERD, fulvestrant.

Table 1: In Vitro Degradation and Proliferation Inhibition

| Cell Line | ER Status | DC50 (nM) | Dmax (%) | GI50 (nM) | Reference(s) |

| MCF-7 | WT | ~1-2 | >95 | 3.3 | |

| T47D | WT | - | >80 (at 4h) | 4.5 | |

| CAMA-1 | WT | - | - | - | |

| ZR-75-1 | WT | - | - | - | |

| BT474 | WT | - | - | - | |

| T47D (Y537S) | Mutant | - | - | 8.0 | |

| T47D (D538G) | Mutant | - | - | 5.7 |

DC50: Half-maximal degradation concentration; Dmax: Maximum degradation; GI50: Half-maximal growth inhibition concentration; WT: Wild-Type.

Table 2: In Vivo Tumor Growth Inhibition and ER Degradation

| Xenograft Model | ER Status | Treatment (Dose) | TGI (%) | Tumor ER Degradation (%) | Reference(s) |

| MCF-7 | WT | Vepdegestrant (3 mpk, po, qd) | 85 | >94 | |

| MCF-7 | WT | Vepdegestrant (10 mpk, po, qd) | 98 | >94 | |

| MCF-7 | WT | Vepdegestrant (30 mpk, po, qd) | 120 | >94 | |

| MCF-7 | WT | Fulvestrant (200 mpk, sc, biw/qw) | 46 | 63 | |

| ST941/HI (PDX) | Y537S | Vepdegestrant (10 mpk, po, qd) | 99 | 79 | |

| ST941/HI (PDX) | Y537S | Vepdegestrant (30 mpk, po, qd) | 107 | 88 |

TGI: Tumor Growth Inhibition; mpk: mg/kg; po: oral; qd: once daily; sc: subcutaneous; biw: twice weekly; qw: once weekly; PDX: Patient-Derived Xenograft.

Experimental Protocols

This section outlines the methodologies for key experiments cited in the preclinical evaluation of vepdegestrant.

In Vitro ER Degradation Assay (Western Blot)

Protocol:

-

Cell Culture: Plate ER+ breast cancer cells (e.g., MCF-7, T47D) in appropriate growth medium and allow them to adhere.

-

Treatment: Treat cells with a dose-response of vepdegestrant for specified time periods (e.g., 4, 24, 72 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against ERα and a loading control (e.g., β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.

-

Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities to determine the extent of ER degradation.

Cell Viability Assay (CellTiter-Glo®)

Protocol:

-

Cell Seeding: Seed cells in 96-well opaque-walled plates and allow them to attach overnight.

-

Compound Addition: Add serial dilutions of vepdegestrant to the wells and incubate for the desired duration (e.g., 72 hours).

-

Reagent Preparation and Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add a volume of reagent equal to the volume of the cell culture medium in each well.

-

Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Luminescence Reading: Measure the luminescence using a plate reader. The signal is proportional to the amount of ATP, which is indicative of the number of viable cells.

MCF-7 Xenograft Model

Protocol:

-

Animal Model: Use female immunocompromised mice (e.g., athymic nude mice).

-

Estrogen Supplementation: Implant a slow-release estradiol pellet subcutaneously to support the growth of the estrogen-dependent MCF-7 cells.

-

Cell Implantation: Subcutaneously inject MCF-7 cells, typically suspended in Matrigel, into the flank of the mice.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers.

-

Treatment: Once tumors reach a specified volume (e.g., 100-150 mm³), randomize the mice into treatment groups and administer vepdegestrant (orally, daily), fulvestrant (subcutaneously), or vehicle control.

-

Endpoint Analysis: At the end of the study, excise and weigh the tumors. A portion of the tumor tissue can be used for pharmacodynamic analysis, such as Western blotting or immunohistochemistry, to assess ER protein levels.

Signaling Pathway Perturbation

By degrading the estrogen receptor, vepdegestrant effectively shuts down ER-mediated signaling pathways that are critical for the proliferation and survival of ER+ breast cancer cells.

Conclusion

Vepdegestrant exemplifies the potential of the PROTAC platform to create highly effective cancer therapies. Its unique mechanism of action, leading to the efficient and selective degradation of the estrogen receptor, translates into robust anti-tumor activity in preclinical models and promising clinical benefit. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals working to advance the field of targeted protein degradation. The ongoing clinical development of vepdegestrant holds the promise of a new and improved treatment option for patients with ER+ breast cancer.

References

- 1. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice | Bentham Science [benthamscience.com]

- 2. researchgate.net [researchgate.net]

- 3. altogenlabs.com [altogenlabs.com]

- 4. Development and characterization of a cell line that stably expresses an estrogen-responsive luciferase reporter for the detection of estrogen receptor agonist and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Principle of Action of PROTAC ER Degraders

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to harness the cell's natural protein disposal machinery to eliminate disease-causing proteins. This guide focuses on PROTACs targeting the estrogen receptor (ER), a key driver in a majority of breast cancers. By inducing the degradation of ER, these molecules offer a promising strategy to overcome resistance to existing endocrine therapies. This document provides a detailed exploration of the core principle of action of PROTAC ER degraders, using the clinical-stage compound Vepdegestrant (ARV-471) as a primary example. It includes a comprehensive overview of the mechanism, quantitative data on efficacy, detailed experimental protocols, and visualizations of the key processes.

Core Principle of Action: Hijacking the Ubiquitin-Proteasome System

PROTAC ER degraders are heterobifunctional molecules composed of three key components: a ligand that binds to the estrogen receptor, a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two moieties.[1][2] Their mechanism of action is a catalytic process that co-opts the cell's endogenous ubiquitin-proteasome system (UPS) to selectively tag and degrade the ER protein.[3][4]

The process unfolds in a series of orchestrated steps:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the estrogen receptor and an E3 ubiquitin ligase, bringing them into close proximity to form a key ternary complex.[5] Vepdegestrant (ARV-471), for instance, recruits the Cereblon (CRBN) E3 ligase. The stability and conformation of this ternary complex are critical for the efficiency of the subsequent steps.

-

Ubiquitination of the Estrogen Receptor: Once the ternary complex is formed, the recruited E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the ER protein. This results in the formation of a polyubiquitin chain on the ER.

-

Proteasomal Degradation: The polyubiquitinated ER is then recognized as a substrate for degradation by the 26S proteasome, the cell's primary machinery for protein degradation. The proteasome unfolds and cleaves the ER into small peptides, effectively eliminating it from the cell.

-

Catalytic Cycle and PROTAC Recycling: After inducing the ubiquitination of the ER, the PROTAC molecule is released from the complex and can proceed to bind to another ER and E3 ligase, initiating a new cycle of degradation. This catalytic nature allows a single PROTAC molecule to induce the degradation of multiple ER proteins, leading to a potent and sustained reduction in ER levels.

This mechanism of "event-driven" pharmacology distinguishes PROTACs from traditional inhibitors that rely on "occupancy-driven" mechanisms and require continuous high concentrations to block protein function.

Data Presentation: Quantitative Analysis of Vepdegestrant (ARV-471)

The efficacy of PROTAC ER degraders can be quantified through various in vitro and in vivo parameters. The following tables summarize key data for Vepdegestrant (ARV-471).

| Parameter | Cell Line | Value | Reference |

| DC₅₀ (Degradation) | MCF-7 | ~1-2 nM | |

| T47D | ~2 nM | ||

| ER+ Breast Cancer Cell Lines | ~1.8 nM | ||

| Dₘₐₓ (Degradation) | MCF-7 | >90% | |

| IC₅₀ (Proliferation) | T47D-KBluc | 1.1 nM | |

| ER Degradation in vivo | MCF7 Xenografts | >90% | |

| ER Degradation in Paired Biopsies | Patients (all doses up to 500 mg) | up to 89% (median 67%) |

Table 1: In Vitro and In Vivo Efficacy of Vepdegestrant (ARV-471)

| Parameter | Species | Value | Reference |

| Oral Bioavailability | Mouse | 17.91% | |

| Rat | 24.12% | ||

| Clearance | Mouse | 313.3 mL/h/kg | |

| Rat | 1053 mL/h/kg | ||

| Tₘₐₓ (single dose, 200 mg) | Human (Japanese patients) | 4.74 hours | |

| Cₘₐₓ (single dose, 200 mg) | Human (Japanese patients) | 630.9 ng/mL | |

| AUC₂₄ (single dose, 200 mg) | Human (Japanese patients) | 10,400 ng∙hr/mL | |

| Tₘₐₓ (multiple doses, 200 mg) | Human (Japanese patients) | 4.69 hours | |

| Cₘₐₓ (multiple doses, 200 mg) | Human (Japanese patients) | 1056 ng/mL | |

| AUC₂₄ (multiple doses, 200 mg) | Human (Japanese patients) | 18,310 ng∙hr/mL |

Table 2: Pharmacokinetic Parameters of Vepdegestrant (ARV-471)

Mandatory Visualizations

Figure 1: The catalytic cycle of PROTAC-mediated degradation of the Estrogen Receptor.

Figure 2: Experimental workflow for determining PROTAC-induced ER degradation via Western Blot.

Experimental Protocols

Western Blot Analysis for ERα Degradation

This protocol details the procedure for quantifying the degradation of ERα in cancer cell lines following treatment with a PROTAC ER degrader.

Materials:

-

ER-positive breast cancer cell lines (e.g., MCF-7, T47D)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

PROTAC ER degrader and vehicle control (e.g., DMSO)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-ERα and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Methodology:

-

Cell Culture and Treatment: Seed ER-positive cells in 6-well plates and allow them to adhere overnight. Treat the cells with serial dilutions of the PROTAC ER degrader or vehicle control for the desired time period (e.g., 4, 8, 16, 24 hours).

-

Cell Lysis: Wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold RIPA buffer to each well and incubate on ice for 30 minutes. Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay according to the manufacturer's protocol.

-

Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

-

SDS-PAGE and Western Blotting: Load equal amounts of protein (e.g., 15-30 µg) per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-ERα antibody overnight at 4°C. Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again three times with TBST.

-

Detection and Analysis: Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensities using densitometry software. Normalize the ERα band intensity to the corresponding loading control. The percentage of degradation is calculated relative to the vehicle-treated control.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is designed to demonstrate the formation of the ternary complex (ER-PROTAC-E3 ligase) in a cellular context.

Materials:

-

ER-positive breast cancer cell lines (e.g., MCF-7)

-

PROTAC ER degrader, vehicle control (DMSO), and proteasome inhibitor (e.g., MG132)

-

Non-denaturing Co-IP lysis buffer

-

Antibodies for immunoprecipitation (e.g., anti-CRBN or anti-VHL) and negative control (e.g., Rabbit IgG)

-

Protein A/G magnetic beads or agarose resin

-

Wash buffer

-

Elution buffer (e.g., Laemmli sample buffer)

-

Western blotting reagents as described in Protocol 4.1.

Methodology:

-

Cell Treatment: Culture cells to 70-80% confluency. Pre-treat the cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent the degradation of the ubiquitinated ER. Treat the cells with the PROTAC ER degrader (e.g., 100 nM) or DMSO for 4-6 hours.

-

Cell Lysis: Lyse the cells using a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.

-

Immunoprecipitation: Incubate the cell lysate with the primary antibody against the E3 ligase (or a control IgG) overnight at 4°C with gentle rotation. Add pre-washed Protein A/G beads and incubate for an additional 2-4 hours to capture the antibody-protein complexes.

-

Washing: Pellet the beads and wash them three to four times with Co-IP wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the immunoprecipitated proteins from the beads by resuspending them in Laemmli sample buffer and boiling for 5-10 minutes.

-

Western Blot Analysis: Analyze the eluted samples by Western blotting as described in Protocol 4.1, probing for ERα and the E3 ligase. The detection of ERα in the E3 ligase immunoprecipitate from PROTAC-treated cells confirms the formation of the ternary complex.

Cell Viability Assay

This protocol assesses the effect of PROTAC-induced ER degradation on the proliferation and viability of cancer cells.

Materials:

-

ER-positive breast cancer cell lines (e.g., MCF-7)

-

PROTAC ER degrader and vehicle control (DMSO)

-

96-well cell culture plates (opaque-walled for luminescence-based assays)

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or WST-8)

-

Plate reader (luminometer or spectrophotometer)

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.

-

Compound Treatment: Prepare serial dilutions of the PROTAC ER degrader in culture medium. Treat the cells with the various concentrations of the PROTAC or vehicle control.

-

Incubation: Incubate the plate for the desired duration (e.g., 48, 72, or 96 hours) at 37°C in a 5% CO₂ incubator.

-

Addition of Viability Reagent: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Signal Detection: After a short incubation period, measure the luminescence or absorbance using a plate reader.

-

Data Analysis: Subtract the background signal (from wells with medium only). Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the data and determine the half-maximal inhibitory concentration (IC₅₀) value.

Conclusion

PROTAC ER degraders represent a paradigm shift in the targeted therapy of ER-positive breast cancer. Their unique catalytic mechanism of action, which leverages the cell's own protein degradation machinery, allows for the efficient and sustained elimination of the ER protein. This in-depth guide has provided a comprehensive overview of the core principles of PROTAC ER degrader action, supported by quantitative data, detailed experimental protocols, and clear visualizations. A thorough understanding of these principles and methodologies is crucial for researchers and drug developers working to advance this promising class of therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 4. benchchem.com [benchchem.com]

- 5. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]

ER degrader 2 discovery and development

An In-depth Technical Guide on the Discovery and Development of a PROTAC Estrogen Receptor Degrader: Vepdegestrant (ARV-471)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estrogen receptor-alpha (ERα) is a key driver in the majority of breast cancers. Traditional endocrine therapies aim to inhibit ERα signaling; however, resistance, often driven by mutations in the ESR1 gene, remains a significant clinical challenge. A novel therapeutic modality, Proteolysis Targeting Chimeras (PROTACs), offers a distinct mechanism of action by hijacking the cell's ubiquitin-proteasome system to induce the degradation of target proteins.

This technical guide focuses on vepdegestrant (ARV-471), an orally bioavailable PROTAC ERα degrader, as a well-characterized example of this therapeutic class. While the term "ER degrader 2" is not uniquely defined in publicly available literature, vepdegestrant's extensive preclinical and clinical data, including results from the Phase 3 VERITAC-2 trial, provide a comprehensive case study for the discovery and development of a potent and selective ERα degrader. Vepdegestrant is designed to specifically target and degrade the estrogen receptor for the treatment of patients with ER-positive (ER+)/human epidermal growth factor receptor 2-negative (HER2-) breast cancer.[1][2]

Mechanism of Action

Vepdegestrant is a heterobifunctional molecule composed of a ligand that binds to the ERα protein, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting the two.[3][4] By bringing ERα and the E3 ligase into close proximity, vepdegestrant facilitates the ubiquitination of ERα, marking it for degradation by the 26S proteasome.[5] This event-driven, catalytic mechanism allows a single molecule of vepdegestrant to induce the degradation of multiple ERα protein molecules.

Quantitative Data

The potency and efficacy of vepdegestrant have been extensively characterized through in vitro and in vivo studies.

Table 1: In Vitro Activity of Vepdegestrant

| Parameter | Cell Line | Value | Notes |

| Binding Affinity (IC₅₀) | Recombinant ERα | 1 nM | Competitive binding assay. |

| Degradation (DC₅₀) | MCF-7 | 0.9 - 2 nM | Concentration for 50% ERα degradation. |

| Max Degradation (Dₘₐₓ) | MCF-7 | >95% | Maximum achievable ERα degradation. |

| Cell Proliferation (GI₅₀) | MCF-7 (WT ER) | 3.3 nM | Concentration for 50% growth inhibition. |

| T47D (WT ER) | 4.5 nM | Concentration for 50% growth inhibition. | |

| T47D (ER Y537S) | 8.0 nM | Effective against common resistance mutation. | |

| T47D (ER D538G) | 5.7 nM | Effective against common resistance mutation. |

Table 2: Preclinical Pharmacokinetics of Vepdegestrant

| Species | Administration | Half-life (T½) | Oral Bioavailability (F%) | Reference |

| Mouse | Oral | 3.6 - 6.2 h | 17.9% | |

| Rat | Oral | 4.0 - 15 h | 24.1% | |

| Dog | Oral | 11 h | - |

Table 3: In Vivo Efficacy of Vepdegestrant in Xenograft Models

| Model | Treatment (Oral, Daily) | Tumor Growth Inhibition (TGI) | Notes | Reference |

| MCF-7 Orthotopic Xenograft | 3 mg/kg | 85% | Estradiol-dependent model. | |

| 10 mg/kg | 98% | |||

| 30 mg/kg | 120% (regression) | |||

| ST941/HI PDX (ER Y537S) | 10 mg/kg | 102% (regression) | Hormone-independent mutant model. |

Table 4: Clinical Efficacy from Phase 3 VERITAC-2 Trial

| Population | Endpoint | Vepdegestrant | Fulvestrant | Hazard Ratio (95% CI) | p-value |

| ESR1-mutant | Median Progression-Free Survival (PFS) | 5.0 months | 2.1 months | 0.57 (0.42-0.77) | <0.001 |

| All Patients (ITT) | Median Progression-Free Survival (PFS) | 3.7 months | 3.6 months | 0.83 (0.68-1.02) | 0.07 |

Data from patients with ER+/HER2- advanced breast cancer who progressed after CDK4/6 inhibitor and endocrine therapy.

Signaling Pathways and Experimental Workflows

Vepdegestrant targets the ERα signaling pathway, which is central to the growth of ER+ breast cancer. The development and evaluation of such a PROTAC follows a structured workflow.

Experimental Protocols

Detailed methodologies are crucial for the evaluation of PROTAC ER degraders. Below are representative protocols for key experiments.

Western Blot for ERα Degradation

Principle: This assay quantifies the amount of ERα protein in cell lysates after treatment with a PROTAC, providing a direct measure of degradation.

Methodology:

-

Cell Culture and Treatment: Seed ERα-positive cells (e.g., MCF-7) in 6-well plates. Allow cells to adhere overnight. Treat cells with a range of vepdegestrant concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash cells with ice-cold Phosphate-Buffered Saline (PBS). Lyse cells in Radioimmunoprecipitation Assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a Bicinchoninic Acid (BCA) assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate proteins by size via electrophoresis and transfer to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with a primary antibody against ERα overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

-

Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

-

-

Detection and Analysis: Visualize protein bands using a chemiluminescence imaging system. Quantify band intensities using densitometry software, normalizing the ERα signal to a loading control (e.g., β-actin or GAPDH). The DC₅₀ value is calculated from the dose-response curve.

Cell Viability Assay

Principle: This assay measures the effect of ERα degradation on cell proliferation and viability.

Methodology (using CellTiter-Glo® as an example):

-

Cell Seeding: Seed MCF-7 cells in a 96-well opaque-walled plate.

-

Compound Treatment: Allow cells to adhere, then add serial dilutions of vepdegestrant. Include vehicle-only controls.

-

Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 5-7 days).

-

Assay:

-

Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure luminescence using a plate-reading luminometer. The GI₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration.

In Vivo Xenograft Model

Principle: To evaluate the anti-tumor efficacy of vepdegestrant in a living organism.

Methodology:

-

Animal Model: Use female immunodeficient mice (e.g., nude or NSG). To support the growth of ER+ tumors, supplement mice with an estrogen source, such as a subcutaneously implanted 17β-estradiol pellet.

-

Tumor Implantation: Harvest MCF-7 cells and resuspend them in a solution like Matrigel. Inject the cell suspension (e.g., 1 x 10⁶ cells) orthotopically into the mammary fat pad.

-

Drug Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups. Administer vepdegestrant orally, once daily, at specified doses (e.g., 3, 10, 30 mg/kg). The control group receives a vehicle.

-

Monitoring: Monitor tumor growth regularly (e.g., 2-3 times per week) using calipers. Body weight and animal health should also be monitored.

-

Endpoint Analysis: At the end of the study, excise tumors and weigh them. Tumor tissues can be used for pharmacodynamic analysis, such as quantifying ERα levels by Western blot to confirm in vivo target degradation.

Conclusion

Vepdegestrant (ARV-471) exemplifies the successful discovery and development of a PROTAC ER degrader. Its potent and selective degradation of both wild-type and mutant ERα translates to robust anti-tumor activity in preclinical models and has shown significant clinical benefit in patients with ESR1-mutant ER+/HER2- advanced breast cancer. The data and methodologies presented in this guide highlight the comprehensive evaluation required to advance a PROTAC therapeutic from concept to clinical validation. The continued development of vepdegestrant and other PROTAC degraders holds significant promise for overcoming drug resistance and improving outcomes for patients with cancer.

References

Vepdegestrant: A Technical Guide to its Molecular Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vepdegestrant (also known as ARV-471) is a pioneering investigational oral therapeutic agent that has emerged as a potent and selective degrader of the estrogen receptor (ER).[1][2][3] It belongs to a novel class of drugs called PROteolysis TArgeting Chimeras (PROTACs).[1][3] This technical guide provides an in-depth overview of the molecular structure, physicochemical properties, mechanism of action, and preclinical and clinical data of Vepdegestrant, designed for professionals in the field of drug discovery and development.

Molecular Structure and Physicochemical Properties

Vepdegestrant is a hetero-bifunctional molecule meticulously designed to harness the cell's natural protein disposal system. It comprises three key components: a ligand that binds to the estrogen receptor, a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting these two moieties.

Table 1: Chemical Identifiers of Vepdegestrant

| Identifier | Value |

| IUPAC Name | (3S)-3-[6-[4-[[1-[4-[(1R,2S)-6-Hydroxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl]phenyl]piperidin-4-yl]methyl]piperazin-1-yl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |

| SMILES String | C1CC2=C(C=CC(=C2)O)--INVALID-LINK--C4=CC=C(C=C4)N5CCC(CC5)CN6CCN(CC6)C7=CC8=C(C=C7)C(=O)N(C8)[C@H]9CCC(=O)NC9=O |

| CAS Number | 2229711-68-4 |

| Molecular Formula | C45H49N5O4 |

Table 2: Physicochemical Properties of Vepdegestrant

| Property | Value |

| Molecular Weight | 723.918 g·mol−1 |

| XLogP3 | 7.16 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 8 |

| Rotatable Bonds | 7 |

| Topological Polar Surface Area | 96.43 Ų |

| Solubility | DMSO: 100 mg/mL (138.14 mM) |

| Oral Bioavailability (Mice) | 17.91% |

| Oral Bioavailability (Rats) | 24.12% |

Mechanism of Action: A PROTAC-Mediated Degradation

Vepdegestrant operates through a unique mechanism of action distinct from traditional ER inhibitors. As a PROTAC, it facilitates the formation of a ternary complex between the ER and the E3 ubiquitin ligase Cereblon. This proximity triggers the ubiquitination of the ER, marking it for degradation by the proteasome. This process effectively eliminates the ER protein from the cell, thereby abrogating ER-mediated signaling pathways that drive the proliferation of ER-positive breast cancer cells.

Figure 1. Mechanism of Action of Vepdegestrant.

Preclinical Efficacy

Vepdegestrant has demonstrated potent and robust ER degradation and anti-tumor activity in a variety of preclinical models of ER+ breast cancer, including those with ESR1 mutations that confer resistance to standard endocrine therapies.

Table 3: In Vitro Activity of Vepdegestrant

| Parameter | Cell Line | Value |

| ER Binding Affinity (Ki) | Recombinant ER | 0.28 nM |

| ER Binding Affinity (IC50) | Recombinant ER | 0.99 nM |

| ER Degradation (DC50) | MCF-7 | ~1-2 nM |

| ER Degradation (DC50) | T47D | ~2 nM |

| Maximal ER Degradation (Dmax) | MCF-7 | >90% |

| Cell Proliferation Inhibition (GI50) | MCF-7 (WT ER) | 3.3 nM |

| Cell Proliferation Inhibition (GI50) | T47D (WT ER) | 4.5 nM |

| Cell Proliferation Inhibition (GI50) | T47D (ERY537S mutant) | 8 nM |

| Cell Proliferation Inhibition (GI50) | T47D (ERD538G mutant) | 5.7 nM |

Table 4: In Vivo Antitumor Activity of Vepdegestrant

| Animal Model | Treatment | Tumor Growth Inhibition (TGI) |

| MCF-7 Orthotopic Xenograft | Vepdegestrant (3 mg/kg) | 85% |

| MCF-7 Orthotopic Xenograft | Vepdegestrant (10 mg/kg) | 98% |

| MCF-7 Orthotopic Xenograft | Vepdegestrant (30 mg/kg) | 120% |

| MCF-7 Orthotopic Xenograft | Fulvestrant | 31%-80% |

| ST941/HI PDX (ERY537S mutant) | Vepdegestrant | Tumor Regression |

| ST941/HI/PBR PDX (Palbociclib-resistant) | Vepdegestrant | 102% |

Preclinical studies have also shown that Vepdegestrant acts synergistically with CDK4/6 inhibitors (palbociclib, abemaciclib, ribociclib) and PI3K/mTOR pathway inhibitors (alpelisib, inavolisib, everolimus), leading to enhanced tumor regression.

Clinical Development and Efficacy

Vepdegestrant is currently in late-stage clinical development for the treatment of ER+/HER2- advanced or metastatic breast cancer. The U.S. Food and Drug Administration (FDA) has granted it Fast Track designation.

The VERITAC-2 Phase III Trial

The pivotal VERITAC-2 (NCT05654623) trial is a randomized, open-label, global study comparing the efficacy and safety of Vepdegestrant to fulvestrant in patients with ER+/HER2- advanced breast cancer whose disease progressed after treatment with a CDK4/6 inhibitor and endocrine therapy.

Figure 2. VERITAC-2 Phase III Trial Workflow.

Table 5: Key Efficacy Results from the VERITAC-2 Trial (ESR1-mutant population)

| Endpoint | Vepdegestrant | Fulvestrant | Hazard Ratio (95% CI) / p-value |

| Median Progression-Free Survival (PFS) | 5.0 months | 2.1 months | HR = 0.57 (0.42–0.77); p < 0.001 |

| Clinical Benefit Rate (CBR) | 42.1% | 20.2% | OR = 2.88 (1.57–5.39); nominal p < 0.001 |

| Objective Response Rate (ORR) | 18.6% | 4.0% | OR = 5.45 (1.69–22.73); nominal p = 0.001 |

Vepdegestrant was generally well-tolerated, with a safety profile consistent with previous studies. The most common treatment-emergent adverse events were fatigue, increased ALT, and increased AST.

Pharmacokinetics

Pharmacokinetic studies in rodents have shown that Vepdegestrant has low-to-moderate clearance. In a Phase 1 study in Japanese patients with ER+/HER2- advanced breast cancer, the geometric mean maximum plasma concentration (Cmax) and 24-hour area under the plasma concentration-time curve (AUC24) after multiple doses of 200 mg once daily were 1056 ng/mL and 18,310 ng∙hr/mL, respectively.

Experimental Protocols

In Vitro ER Degradation Assay

Objective: To determine the half-maximal degradation concentration (DC50) of Vepdegestrant.

Methodology:

-

Cell Culture: ER-positive breast cancer cell lines (e.g., MCF-7, T47D) are cultured in appropriate media (e.g., RPMI supplemented with FBS) at 37°C in a humidified incubator with 5% CO2.

-

Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of Vepdegestrant for a specified duration (e.g., 72 hours).

-

Cell Lysis: After treatment, cells are harvested and lysed to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a suitable method (e.g., BCA assay).

-

Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with a primary antibody specific for ERα, followed by a secondary antibody conjugated to a detectable marker.

-

Data Analysis: The intensity of the ERα bands is quantified and normalized to a loading control (e.g., β-actin). The DC50 value is calculated as the concentration of Vepdegestrant that results in a 50% reduction in the ERα protein level compared to the vehicle-treated control.

In Vivo Tumor Growth Inhibition Studies

Objective: To evaluate the anti-tumor efficacy of Vepdegestrant in a xenograft model.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used.

-

Tumor Implantation: ER-positive breast cancer cells (e.g., MCF-7) are implanted orthotopically into the mammary fat pad of the mice. To support the growth of these estrogen-dependent tumors, a slow-release estrogen pellet is often implanted subcutaneously.

-

Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. Vepdegestrant is administered orally, typically once daily, at various dose levels (e.g., 3, 10, 30 mg/kg). A vehicle control group and a positive control group (e.g., fulvestrant) are also included.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored to assess toxicity.

-

Endpoint: The study is typically terminated after a predefined period (e.g., 28 days) or when tumors in the control group reach a certain size.

-

Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control group. At the end of the study, tumors may be excised for pharmacodynamic analysis, such as measuring the extent of ER degradation by Western blot.

Conclusion

Vepdegestrant represents a significant advancement in the targeted therapy of ER+ breast cancer. Its unique PROTAC mechanism of action, leading to the efficient degradation of the estrogen receptor, offers a promising strategy to overcome resistance to existing endocrine therapies. Robust preclinical data and compelling results from the Phase III VERITAC-2 trial underscore its potential as a best-in-class monotherapy for patients with ER+/HER2-, ESR1-mutant advanced or metastatic breast cancer. Ongoing and future clinical investigations will further delineate the role of Vepdegestrant, both as a monotherapy and in combination with other targeted agents, in the evolving landscape of breast cancer treatment.

References

The Architect of Destruction: A Technical Guide to the Binding Affinity and Mechanism of Action of ARV-471 (Vepdegestrant)

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARV-471, also known as vepdegestrant, is a pioneering oral Proteolysis Targeting Chimera (PROTAC) designed to selectively target and degrade the estrogen receptor (ERα).[1][2] In ER-positive (ER+) breast cancer, the estrogen receptor is a critical driver of tumor proliferation and survival. ARV-471 represents a novel therapeutic strategy that, instead of merely inhibiting the receptor, harnesses the cell's own ubiquitin-proteasome system to eliminate it entirely.[1][2] This technical guide provides an in-depth overview of ARV-471's binding affinity, its mechanism of action, and the detailed experimental protocols used to characterize its potent and selective activity.

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

ARV-471 is a heterobifunctional molecule, a hallmark of PROTACs. It is comprised of a ligand that binds to the estrogen receptor and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, connected by a chemical linker.[3] This dual-binding capacity allows ARV-471 to act as a molecular bridge, bringing the ERα protein into close proximity with the CRBN E3 ligase.

This induced proximity facilitates the formation of a ternary complex (ERα:ARV-471:CRBN). Once this complex is formed, the E3 ligase catalyzes the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of ERα. This polyubiquitination serves as a molecular flag, marking the ERα protein for recognition and subsequent degradation by the 26S proteasome, the cell's primary protein degradation machinery. Following the degradation of the target protein, ARV-471 is released and can engage in another cycle of ERα binding and degradation, acting in a catalytic manner.

Quantitative Binding Affinity and Degradation Potency

The efficacy of ARV-471 is underscored by its high binding affinity to the estrogen receptor and its potent induction of ERα degradation. These parameters are quantified by various metrics, including the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), and the half-maximal degradation concentration (DC50).

| Parameter | Value | Assay Type | Cell Line/System | Reference |

| Ki (ERα) | 0.28 nM | Cell-free Renilla luciferase displacement assay | Recombinant ERα | |

| IC50 (ERα) | 0.99 nM | Cell-free Renilla luciferase displacement assay | Recombinant ERα | |

| IC50 (ERα antagonism) | 1.1 nM | T47D-KBluc Luciferase Reporter Assay | T47D-KBluc | |

| DC50 (ERα degradation) | ~1-2 nM | Western Blot / In-Cell Western | MCF7, T47D | |

| Dmax (ERα degradation) | >90% | Western Blot / In-Cell Western | MCF7 |

Signaling Pathways

ARV-471 primarily disrupts the estrogen receptor signaling pathway, a critical pathway for the growth and survival of ER+ breast cancer cells. By degrading the estrogen receptor, ARV-471 effectively shuts down both genomic and non-genomic estrogen signaling.

Estrogen Receptor Signaling Pathway

ARV-471 Mechanism of Action

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the binding affinity and degradation activity of ARV-471.

Cell-Free Renilla Luciferase Displacement Assay for Ki Determination

This assay is used to determine the binding affinity (Ki) of ARV-471 to recombinant ERα in a cell-free system.

Experimental Workflow

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of recombinant human ERα protein in an appropriate assay buffer.

-

Prepare a stock solution of a known ERα ligand conjugated to Renilla luciferase in the same assay buffer.

-

Prepare a serial dilution of ARV-471 in DMSO, followed by a further dilution in the assay buffer.

-

-

Assay Plate Setup:

-

In a 96-well or 384-well white, opaque-bottom plate, add the diluted ARV-471 or vehicle control (DMSO).

-

Add the Renilla luciferase-conjugated estrogen to all wells at a final concentration typically at or below its Kd for ERα.

-

Initiate the binding reaction by adding the recombinant ERα protein to all wells.

-

-

Incubation:

-

Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium. The plate should be protected from light.

-

-

Luminescence Measurement:

-

Add the Renilla luciferase assay substrate to all wells according to the manufacturer's instructions (e.g., Promega's Renilla Luciferase Assay System).

-

Immediately measure the luminescence using a plate reader.

-

-

Data Analysis:

-

The luminescence signal is inversely proportional to the binding of ARV-471 to ERα.

-

Plot the luminescence signal against the logarithm of the ARV-471 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the luciferase-conjugated ligand and Kd is its dissociation constant.

-

T47D-KBluc Luciferase Reporter Assay for ER Antagonism (IC50)

This cell-based assay measures the ability of ARV-471 to inhibit estrogen-induced transcriptional activity of ERα.

Experimental Workflow

Detailed Protocol:

-

Cell Culture:

-

Culture T47D-KBluc cells, which are T47D breast cancer cells stably transfected with a luciferase reporter gene under the control of an estrogen response element (ERE), in appropriate growth medium.

-

Prior to the assay, culture the cells in a phenol red-free medium supplemented with charcoal-stripped fetal bovine serum for at least 48 hours to reduce background estrogenic activity.

-

-

Cell Plating:

-

Seed the T47D-KBluc cells into a 96-well white, clear-bottom plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of ARV-471 in the assay medium.

-

Treat the cells with the ARV-471 dilutions in the presence of a constant, sub-maximal concentration of 17β-estradiol (e.g., 0.1 nM). Include appropriate controls (vehicle and estradiol alone).

-

-

Incubation:

-

Incubate the plate for 24 hours at 37°C in a CO2 incubator.

-

-

Lysis and Luminescence Measurement:

-

Lyse the cells and measure luciferase activity using a commercial luciferase assay system (e.g., Bright-Glo™ Luciferase Assay System) according to the manufacturer's protocol.

-

-

Data Analysis:

-

Normalize the luciferase activity to a measure of cell viability if necessary.

-

Plot the percentage of inhibition of estradiol-induced luciferase activity against the logarithm of the ARV-471 concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

Western Blotting for ERα Degradation (DC50)

This assay quantifies the concentration of ARV-471 required to degrade 50% of the total ERα protein in cancer cells.

Experimental Workflow

Detailed Protocol:

-

Cell Culture and Treatment:

-

Seed ER+ breast cancer cells (e.g., MCF7 or T47D) in 6-well or 12-well plates and allow them to adhere.

-

Treat the cells with a serial dilution of ARV-471 for a specified duration (e.g., 4, 8, or 24 hours). Include a vehicle-only control (DMSO).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and load equal amounts of total protein onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for ERα overnight at 4°C.

-

Incubate the membrane with a primary antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities for ERα and the loading control using densitometry software.

-

Normalize the ERα signal to the loading control and express the results as a percentage of the vehicle-treated control.

-

Plot the percentage of remaining ERα against the logarithm of the ARV-471 concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

-

Conclusion

ARV-471 (vepdegestrant) is a potent and selective PROTAC that efficiently targets the estrogen receptor for degradation. Its high binding affinity and robust degradation of ERα translate into significant anti-tumor activity in preclinical models of ER+ breast cancer. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of targeted protein degraders as a promising therapeutic modality in oncology and beyond.

References

Vepdegestrant (ARV-471): A Technical Guide to its In Vitro Efficacy in ER-Positive Breast Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vepdegestrant (ARV-471) is a pioneering, orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed to selectively target and degrade the estrogen receptor (ERα).[1][2][3] As a heterobifunctional molecule, ARV-471 engages both the ERα protein and the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of ERα.[1][2] This mechanism offers a distinct and potentially more potent alternative to traditional ER antagonists and selective estrogen receptor degraders (SERDs) like fulvestrant, which have shown limitations due to partial degradation and the development of resistance. This guide provides an in-depth overview of the in vitro efficacy of ARV-471 in ER-positive (ER+) breast cancer cell lines, complete with quantitative data, detailed experimental protocols, and pathway visualizations.

Mechanism of Action: PROTAC-Mediated ERα Degradation

ARV-471's innovative mechanism hinges on co-opting the cell's own ubiquitin-proteasome system to eliminate the ERα protein, a key driver in the majority of breast cancers. The molecule forms a ternary complex between ERα and the CRBN E3 ligase, facilitating the transfer of ubiquitin tags to the ERα protein. This "kiss of death" marks ERα for destruction by the proteasome, effectively removing it from the cell. This direct degradation approach has demonstrated superior ERα degradation and antitumor activity in preclinical models compared to fulvestrant.

Quantitative In Vitro Efficacy

ARV-471 has demonstrated potent and robust degradation of ERα across a panel of ER+ breast cancer cell lines, including those with clinically relevant ESR1 mutations (e.g., Y537S and D538G) that confer resistance to other endocrine therapies. This degradation translates into potent inhibition of cancer cell proliferation.

ERα Degradation Potency (DC50)

The half-maximal degradation concentration (DC50) represents the concentration of ARV-471 required to degrade 50% of the ERα protein. Preclinical data show that ARV-471 induces rapid and profound ERα degradation, achieving over 80% degradation within 4 hours in multiple cell lines.

| Cell Line | ERα Status | DC50 (nM) | Reference |

| MCF-7 | Wild-Type | ~0.9 - 2 | |

| T47D | Wild-Type | ~1 - 2 | |

| BT474 | Wild-Type | Not explicitly stated, but potent degradation shown. | |

| CAMA-1 | Wild-Type | Not explicitly stated, but potent degradation shown. | |

| ZR-75-1 | Wild-Type | Not explicitly stated, but potent degradation shown. |

Note: DC50 values are approximate and can vary based on experimental conditions.

Anti-Proliferative Activity (IC50/GI50)

The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) measures the concentration of ARV-471 needed to inhibit 50% of cell proliferation. The potent degradation of ERα by ARV-471 effectively shuts down the ER signaling pathway, leading to potent inhibition of cell growth.

| Cell Line | ERα Status | IC50/GI50 (nM) | Reference |

| MCF-7 | Wild-Type | 3.3 | |

| T47D | Wild-Type | 4.5 | |

| T47D | Y537S Mutant | 8.0 | |

| T47D | D538G Mutant | 5.7 |

Experimental Protocols

The following are detailed protocols for key in vitro assays used to characterize the efficacy of ARV-471.

ERα Degradation by Western Blot

This protocol details the measurement of ERα protein levels in ER+ cells following treatment with ARV-471.

a. Cell Culture and Treatment:

-

Culture MCF-7 or T47D cells in Eagle's Minimum Essential Medium (EMEM) or RPMI-1640, respectively, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Seed cells in 6-well plates to achieve 70-80% confluency at the time of treatment.

-

Treat cells with a dose-response curve of ARV-471 (e.g., 0.1 nM to 1000 nM) or a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 4, 8, 24, or 72 hours).

b. Protein Extraction:

-

After treatment, wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells directly in the wells by adding 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein lysate) to a new tube.

c. Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

Normalize all samples to the same protein concentration with RIPA buffer.

-

Add 4x Laemmli sample buffer to the normalized lysates and boil at 95°C for 5-10 minutes.

d. SDS-PAGE and Western Blotting:

-

Load 20-30 µg of protein per lane onto a 4-15% SDS-polyacrylamide gel.

-

Perform electrophoresis until the dye front reaches the bottom of the gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against ERα (e.g., Rabbit anti-ERα, 1:1000 dilution) overnight at 4°C with gentle agitation.

-

Incubate with a loading control primary antibody (e.g., Mouse anti-β-actin, 1:5000 dilution) concurrently or after stripping.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:2000; anti-mouse IgG-HRP, 1:5000) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imaging system.

e. Data Analysis:

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the ERα band intensity to the corresponding β-actin band intensity.

-

Calculate the percentage of ERα remaining relative to the vehicle-treated control.

-

Plot the percentage of ERα remaining against the log concentration of ARV-471 to determine the DC50 value.

Cell Viability / Proliferation Assay (MTT/WST-8)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding: Seed MCF-7 or T47D cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of culture medium. Allow cells to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of ARV-471 in culture medium. Replace the medium in the wells with 100 µL of medium containing the different concentrations of ARV-471 or vehicle control.

-

Incubation: Incubate the plate for 3 to 6 days at 37°C in a 5% CO₂ incubator.

-

Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) or WST-8 solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C. For MTT, this allows viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization (for MTT only): Add 100 µL of MTT solvent (e.g., 40% DMF, 16% SDS, 2% acetic acid in water) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.

-

Absorbance Reading: Measure the absorbance at 570 nm (for MTT) or 450 nm (for WST-8) using a microplate reader.

-

Data Analysis: Subtract the background absorbance from all readings. Normalize the data to the vehicle-treated control wells (representing 100% viability). Plot the percentage of cell viability against the log concentration of ARV-471 to calculate the GI50/IC50 value.

ER Transcriptional Activity by Luciferase Reporter Assay

This assay quantifies the transcriptional activity of ERα using a cell line stably expressing an estrogen-responsive element (ERE) linked to a luciferase reporter gene (e.g., T47D-KBluc).

-

Cell Seeding: Three to four days before the assay, switch T47D-KBluc cells to a phenol red-free medium supplemented with charcoal-stripped FBS to reduce background estrogenic activity.

-

Plating: Seed the hormone-deprived T47D-KBluc cells in a 96-well white, clear-bottom plate at a density of 50,000 cells per well in 100 µL of the same medium.

-

Treatment: The next day, treat the cells. For antagonist activity, add varying concentrations of ARV-471 in the presence of a constant, low concentration of 17β-estradiol (E2) (e.g., 0.1 nM) to stimulate ERα activity. Include controls for vehicle, E2 alone, and ARV-471 alone.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Lysis and Luciferase Measurement: Lyse the cells and measure the firefly luciferase activity according to the manufacturer's protocol (e.g., Promega Luciferase Assay System).

-

Data Analysis: Normalize the luciferase signal to a measure of cell number if necessary (e.g., a co-transfected Renilla luciferase or a parallel cell viability assay). Calculate the percentage of inhibition of E2-induced luciferase activity. Plot the percentage of inhibition against the log concentration of ARV-471 to determine the IC50 for ERα antagonism.

PROTACs vs. SERDs: A Superior Degradation Strategy

ARV-471's PROTAC mechanism offers several theoretical and observed advantages over traditional SERDs like fulvestrant.

Conclusion

The in vitro data for Vepdegestrant (ARV-471) compellingly demonstrates its potential as a best-in-class ERα degrader. Its ability to induce rapid, profound, and sustained degradation of both wild-type and mutant ERα in ER+ breast cancer cell lines translates to potent anti-proliferative effects. The catalytic nature of its PROTAC mechanism provides a clear advantage over stoichiometric inhibitors and degraders, suggesting it could be a more effective backbone endocrine therapy for patients with ER+/HER2- breast cancer. Further preclinical and clinical investigations continue to explore its full therapeutic potential, both as a monotherapy and in combination with other targeted agents.

References

Pharmacokinetics and pharmacodynamics of vepdegestrant

An In-depth Technical Guide on the Core Pharmacokinetics and Pharmacodynamics of Vepdegestrant

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vepdegestrant (formerly ARV-471) is a pioneering, orally bioavailable PROteolysis TArgeting Chimera (PROTAC) in late-stage clinical development for the treatment of estrogen receptor-positive (ER+)/human epidermal growth factor receptor 2-negative (HER2-) breast cancer.[1][2][3][4] Co-developed by Arvinas and Pfizer, vepdegestrant represents a novel therapeutic modality designed to induce the degradation of the estrogen receptor, a key driver of tumor growth in the majority of breast cancers.[5] This document provides a comprehensive technical overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of vepdegestrant, summarizing key preclinical and clinical data, detailing experimental methodologies, and illustrating its mechanism of action.

Pharmacodynamics: Mechanism of Action

Vepdegestrant functions as a heterobifunctional molecule, simultaneously binding to the estrogen receptor and the E3 ubiquitin ligase cereblon (CRBN). This binding facilitates the formation of a ternary complex, leading to the ubiquitination of the estrogen receptor and its subsequent degradation by the proteasome. This event-driven catalytic mechanism allows a single molecule of vepdegestrant to induce the degradation of multiple ER proteins, resulting in a profound and sustained suppression of ER signaling. Preclinical studies have demonstrated that vepdegestrant induces over 80% degradation of ER in ER+ breast cancer cell lines within four hours.

Signaling Pathway Diagram

Caption: Mechanism of action of vepdegestrant.

Pharmacodynamics: Preclinical and Clinical Data

Vepdegestrant has demonstrated potent ER degradation and antitumor activity in both preclinical models and clinical trials.

Table 1: Preclinical Pharmacodynamic Data

| Parameter | Cell Line/Model | Result | Reference |

| ER Degradation | ER+ Breast Cancer Cell Lines | >80% degradation within 4 hours | |

| DC50 | ER+ Breast Cancer Cell Lines | ~1-2 nM | |

| Tumor Growth Inhibition (TGI) | MCF7 CDX Model (3 mg/kg, po, qd) | 85% TGI | |

| Tumor Growth Inhibition (TGI) | MCF7 CDX Model (10 mg/kg, po, qd) | 98% TGI | |

| Tumor Growth Inhibition (TGI) | MCF7 CDX Model (30 mg/kg, po, qd) | 120% TGI | |

| ER Degradation in vivo | MCF7 CDX Model (30 mg/kg) | >94% |

Table 2: Clinical Pharmacodynamic and Efficacy Data (Phase 3 VERITAC-2 Trial)

| Parameter | Patient Population | Vepdegestrant (200 mg QD) | Fulvestrant | Reference |

| Progression-Free Survival (PFS) | ESR1-mutant | 5.0 months | 2.1 months | |

| Clinical Benefit Rate | ESR1-mutant | 42.1% | 20.2% | |

| Objective Response Rate | ESR1-mutant | 18.6% | 4.0% | |

| ER Degradation in Tumor Tissue | ER+/HER2- mBC | Median: 69%, Mean: 71% | N/A |

Pharmacokinetics: Preclinical Data

The pharmacokinetic profile of vepdegestrant has been characterized in multiple preclinical species.

Table 3: Pharmacokinetic Parameters of Vepdegestrant in Rodents and Dogs

| Species | Dose | CL (mL/h/kg) | Vss (L/kg) | T1/2 (h) | F (%) | Reference |

| Mouse | 2 mg/kg IV | 313.3 | 1.434 | 3.637 | 17.91 | |

| Mouse | 5 mg/kg PO | - | - | - | 59 | |

| Rat | 2 mg/kg IV | 1053 | 4.432 | 3.970 | 24.12 | |

| Rat | 5 mg/kg PO | - | - | 15 | 24 | |

| Dog | N/A | 3.0 (mL/min/kg) | 2.4 | 11 | 5 |

Table 4: In Vitro Metabolic Stability in Liver Microsomes

| Species | Stability | Reference |

| Mouse | Stable | |

| Rat | Moderate | |

| Dog | Stable | |

| Human | Stable |

Pharmacokinetics: Clinical Data

In a Phase 1/2 study (NCT04072952), vepdegestrant demonstrated a dose-dependent increase in exposure.

Table 5: Human Pharmacokinetic Parameters (Phase 1 Study in Japanese Patients)

| Parameter | Single Dose (200 mg) | Multiple Doses (200 mg QD) | Reference |

| Geometric Mean Cmax | 630.9 ng/mL | 1056 ng/mL | |

| Geometric Mean AUC24 | 10,400 ng∙hr/mL | 18,310 ng∙hr/mL | |

| Median Tmax | 4.74 h | 4.69 h |

Experimental Protocols

LC-MS/MS Method for Vepdegestrant Quantification in Rodent Plasma

This method was developed and validated for the quantification of vepdegestrant in mouse and rat plasma.

-

Sample Preparation: Protein precipitation was performed by adding acetonitrile to plasma samples. The mixture was vortexed and centrifuged, and the supernatant was collected for analysis.

-

Chromatography: A reverse-phase C18 column was used with a mobile phase consisting of 10 mM ammonium formate in distilled water and acetonitrile.

-

Mass Spectrometry: Tandem mass spectrometry was performed using selective-reaction monitoring in the positive ionization mode. The ion transition for vepdegestrant was m/z 724.3 → 396.3.

-

Linearity: The method demonstrated linearity from 1 to 1000 ng/mL in both mouse and rat plasma.

Experimental Workflow: LC-MS/MS Quantification

Caption: Workflow for LC-MS/MS quantification.

In Vitro ER Degradation Assay

-

Cell Lines: ER+ breast cancer cell lines, such as MCF-7, were used.

-

Treatment: Cells were treated with varying concentrations of vepdegestrant for specified time periods (e.g., 4 hours).

-

Analysis: ER protein levels were quantified by methods such as Western blotting or ELISA to determine the extent of degradation.

In Vivo Tumor Growth Inhibition Studies

-

Animal Models: Immunocompromised mice bearing ER+ breast cancer xenografts (e.g., MCF7) were utilized.

-

Dosing: Vepdegestrant was administered orally, once daily, at various dose levels.

-

Endpoint: Tumor volume was measured regularly to assess tumor growth inhibition compared to vehicle-treated controls.

Clinical Trial Protocols (NCT04072952 & VERITAC-2)

-

Study Design: These were multicenter, open-label studies. VERITAC-2 was a randomized Phase 3 trial comparing vepdegestrant to fulvestrant.

-

Patient Population: Patients with ER+/HER2- advanced or metastatic breast cancer who had progressed on prior therapies.

-

Pharmacokinetic Sampling: Blood samples were collected at specified time points after single and multiple doses to determine plasma concentrations of vepdegestrant.

-

Pharmacodynamic Assessments: Tumor biopsies were performed in a subset of patients to assess ER degradation. Efficacy was evaluated based on progression-free survival, overall response rate, and clinical benefit rate.

Conclusion

Vepdegestrant has demonstrated a favorable pharmacokinetic and pharmacodynamic profile in both preclinical and clinical settings. Its novel mechanism of action, leading to potent and sustained ER degradation, translates into significant anti-tumor efficacy, particularly in patients with ESR1 mutations. The oral bioavailability and manageable safety profile further support its potential as a new standard-of-care endocrine therapy for ER+/HER2- breast cancer. Ongoing and future clinical trials will continue to delineate the full therapeutic potential of this first-in-class PROTAC ER degrader.

References

- 1. Vepdegestrant - Wikipedia [en.wikipedia.org]

- 2. Stability Evaluation and Pharmacokinetic Profiling of Vepdegestrant in Rodents Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. pharmacytimes.com [pharmacytimes.com]

- 5. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for ARV-471 in Laboratory Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARV-471, also known as Vepdegestrant, is a potent and orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed to selectively target and degrade the estrogen receptor (ERα).[1][2] As a heterobifunctional molecule, ARV-471 facilitates the interaction between ERα and the E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of the ERα protein.[3] This mechanism of action makes ARV-471 a valuable tool for studying ERα signaling pathways and a promising therapeutic agent for ER-positive breast cancer.[2] These application notes provide detailed protocols for the use of ARV-471 in laboratory settings.

Physicochemical Properties and Storage

A summary of the key physicochemical properties of ARV-471 is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 723.9 g/mol | [4] |

| Formula | C45H49N5O4 | |

| CAS Number | 2229711-68-4 | |

| Appearance | Solid | |

| Solubility | DMSO: ≥100 mg/mL (138.14 mM) | |

| Storage | Store solid powder at -20°C for up to 12 months. Store stock solutions in DMSO at -80°C for up to 6 months. |

Mechanism of Action

ARV-471 functions as a PROTAC, a molecule designed to hijack the cell's natural protein disposal system to eliminate a target protein. It consists of a ligand that binds to the estrogen receptor, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. By simultaneously binding to both ERα and CRBN, ARV-471 brings them into close proximity, facilitating the transfer of ubiquitin molecules to ERα. This polyubiquitination marks ERα for degradation by the 26S proteasome.

In Vitro Applications

ERα Degradation Assay by Western Blot

This protocol is designed to assess the ability of ARV-471 to induce the degradation of ERα in a cellular context.

Workflow:

Protocol:

-

Cell Culture: Culture ERα-positive cells, such as MCF-7, in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. Seed cells in 6-well plates to achieve 70-80% confluency on the day of the experiment.

-

ARV-471 Preparation: Prepare a 10 mM stock solution of ARV-471 in DMSO.

-

Treatment: Treat cells with varying concentrations of ARV-471 (e.g., 0.1 nM to 1000 nM) for different time points (e.g., 2, 4, 8, 24 hours). Include a DMSO vehicle control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting:

-

Load 15-20 µg of protein per lane on a 10% SDS-PAGE gel and run at 120V for approximately 80 minutes.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against ERα (e.g., 1:1000 dilution) and a loading control (e.g., β-actin, 1:5000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Visualize protein bands using an ECL substrate and a chemiluminescence detection system.

-

Quantify band intensities using densitometry software (e.g., ImageJ). Normalize ERα band intensity to the corresponding β-actin band intensity.

-

Quantitative Data Summary:

| Cell Line | DC50 (nM) | Dmax (%) | Reference |

| MCF-7 | ~1-2 | >90 | |

| T47D | Not specified | >90 | |

| CAMA-1 | Not specified | >90 | |

| ZR-75-1 | Not specified | >90 | |

| T47D ER Y537S | Not specified | >90 | |

| T47D ER D538G | Not specified | >90 |

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Cell Proliferation Assay

This protocol measures the effect of ARV-471-mediated ERα degradation on the proliferation of ER-dependent breast cancer cells.

Workflow:

Protocol:

-

Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 2,000-5,000 cells per well in complete growth medium. Allow cells to attach overnight.

-

Hormone Depletion (Optional but Recommended): For enhanced sensitivity, replace the growth medium with phenol red-free DMEM/F12 supplemented with 5% charcoal-stripped FBS for at least 72 hours before treatment.

-

Treatment: Prepare a serial dilution of ARV-471 in the appropriate medium. Remove the existing medium from the wells and add 100 µL of the ARV-471 dilutions. Include a DMSO vehicle control.

-

Incubation: Incubate the plate for 3 to 5 days at 37°C in a 5% CO2 incubator.

-

Cell Viability Measurement:

-

MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight. Measure the absorbance at 570 nm.

-

CellTiter-Glo® Luminescent Cell Viability Assay: Follow the manufacturer's instructions to measure ATP levels as an indicator of cell viability.

-

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Determine the half-maximal growth inhibition concentration (GI50) by plotting the percentage of inhibition against the log of the ARV-471 concentration and fitting the data to a dose-response curve.

Quantitative Data Summary:

| Cell Line | GI50 (nM) | Reference |

| MCF-7 | 3.3 | |

| T47D | 4.5 | |

| T47D ER Y537S | 7.9 | |

| T47D ER D538G | 5.7 |

In Vivo Applications

MCF-7 Xenograft Model

This protocol describes the use of ARV-471 in a mouse xenograft model to evaluate its anti-tumor efficacy in vivo.

Workflow:

Protocol:

-

Animal Model: Use female immunodeficient mice (e.g., NOD/SCID or nude mice).

-

Estradiol Supplementation: Implant a slow-release 17β-estradiol pellet (0.72 mg, 90-day release) subcutaneously to support the growth of estrogen-dependent MCF-7 tumors.

-

Tumor Cell Implantation:

-

Culture MCF-7 cells as described previously.

-

Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the mammary fat pad of each mouse.

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2)/2.

-

When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups.

-

-

ARV-471 Formulation and Administration:

-

Prepare a formulation of ARV-471 for oral gavage. A common vehicle is 0.5% methylcellulose with 0.2% Tween 80 in sterile water.

-

Administer ARV-471 orally once daily at the desired dose (e.g., 3, 10, 30 mg/kg). The vehicle is administered to the control group.

-

-

Monitoring and Endpoint:

-

Continue treatment for the duration of the study (e.g., 28 days).

-

Monitor tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors. A portion of the tumor can be flash-frozen for Western blot analysis of ERα levels, and another portion can be fixed for immunohistochemistry.

-

Quantitative Data Summary (MCF-7 Xenograft Model):

| ARV-471 Dose (mg/kg/day) | Tumor Growth Inhibition (TGI) (%) | ERα Degradation in Tumor (%) | Reference |

| 3 | 85 | ≥94 | |

| 10 | 98 | ≥94 | |

| 30 | 120 (regression) | ≥94 |

Conclusion

ARV-471 is a powerful research tool for investigating the role of ERα in normal physiology and disease. Its potent and selective degradation of ERα provides a distinct advantage over traditional inhibitors. The protocols outlined in these application notes provide a framework for utilizing ARV-471 in a variety of in vitro and in vivo experimental settings. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

References

Application Notes and Protocols for Cell-Based Assays Measuring Endoplasmic Reticulum (ER) Degradation

Audience: Researchers, scientists, and drug development professionals.

Introduction